3-Hydroxymethyl Meclofenamic Acid-d4

描述

Contextualization of Meclofenamic Acid Metabolic Pathways and Metabolite Significance

The metabolic pathway of a related NSAID, mefenamic acid, also involves hydroxylation to 3'-hydroxymethylmefenamic acid and subsequent oxidation to a 3'-carboxy metabolite, a process primarily mediated by the CYP2C9 enzyme. drugbank.comwikipedia.org This highlights a common metabolic route for fenamate drugs.

| Parent Drug | Primary Metabolite | Metabolizing Enzyme (family) | Metabolite Activity |

|---|---|---|---|

| Meclofenamic Acid | 3-Hydroxymethyl Meclofenamic Acid (Metabolite I) | Cytochrome P450 | Approximately 20% of parent drug's cyclooxygenase inhibition drugbank.comnih.govnih.gov |

Role of Deuterated Analogs in Modern Drug Metabolism Studies

Deuterated analogs, like 3-Hydroxymethyl Meclofenamic Acid-d4, are invaluable in drug metabolism and pharmacokinetic (DMPK) studies. symeres.com The substitution of hydrogen with deuterium (B1214612), a stable, non-radioactive isotope, creates a molecule that is chemically similar to its non-deuterated counterpart but has a greater mass. isowater.comwikipedia.org This mass difference is the key to its utility.

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. isowater.comresearchgate.net This increased bond strength can lead to a "kinetic isotope effect," where the rate of a chemical reaction involving the cleavage of this bond is slowed down. acs.orgyoutube.com In drug metabolism, which often involves the enzymatic breaking of C-H bonds, deuteration can significantly reduce the rate of metabolic conversion. researchgate.netnih.gov This can lead to a longer drug half-life, potentially allowing for less frequent dosing and a more favorable pharmacokinetic profile. nih.gov

| Property | Description | Application in Research |

|---|---|---|

| Increased Mass | Deuterium has an additional neutron compared to protium (B1232500) (hydrogen). wikipedia.org | Allows for differentiation and quantification in mass spectrometry-based analyses. nih.gov |

| Stronger C-D Bond | The carbon-deuterium bond has a lower ground state energy and requires more energy to break than a carbon-hydrogen bond. youtube.com | Can slow down metabolic processes (kinetic isotope effect), altering pharmacokinetic profiles. acs.org |

| Chemical Similarity | Deuterated compounds are generally similar in size, shape, and biological activity to their non-deuterated counterparts. wikipedia.orgtandfonline.com | Can be used as internal standards for accurate quantification in bioanalytical assays. nih.gov |

Overview of Stable Isotope Labeling Applications in Pharmaceutical Research

Stable isotope labeling, using isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is a cornerstone of modern pharmaceutical research. symeres.com These labeled compounds serve as powerful tracers to elucidate the absorption, distribution, metabolism, and excretion (ADME) of drugs. nih.govacs.org

One of the most critical applications is in quantitative bioanalysis using mass spectrometry. nih.gov By adding a known amount of a stable isotope-labeled compound (like this compound) as an internal standard to a biological sample, researchers can accurately quantify the concentration of the unlabeled analyte (the actual drug metabolite). This is because the labeled and unlabeled compounds co-elute during chromatography and have similar ionization efficiencies in the mass spectrometer, but are distinguishable by their mass difference. nih.gov This technique overcomes issues like ion suppression that can plague quantitative analysis. nih.gov

Furthermore, stable isotope labeling is crucial for:

Metabolite Identification: Tracing the metabolic fate of a drug to identify and characterize its metabolites.

Bioavailability Studies: Determining the fraction of an administered dose that reaches systemic circulation.

Pharmacokinetic Studies: Characterizing the time course of a drug's absorption, distribution, metabolism, and excretion.

Drug-Drug Interaction Studies: Investigating how co-administered drugs affect each other's metabolism.

Academic Research Imperatives for Deuterated Drug Metabolites

The synthesis and study of deuterated drug metabolites like this compound are driven by several key research imperatives. The primary use for such a compound is as an internal standard for the accurate quantification of the non-deuterated metabolite in various biological matrices during preclinical and clinical studies. synzeal.comclearsynth.com

Beyond its role as an analytical standard, the strategic placement of deuterium can be used to investigate specific metabolic pathways. acs.org By creating a deuterated version of a metabolite, researchers can study its subsequent biotransformations in greater detail. The kinetic isotope effect can also be leveraged to understand the rate-limiting steps in metabolic clearance. acs.org

The development of deuterated drugs themselves has gained significant traction, with the first deuterated drug, deutetrabenazine, approved by the FDA in 2017. nih.govnih.gov This has spurred further research into the potential therapeutic benefits of deuteration, which can include improved pharmacokinetic profiles, reduced formation of toxic metabolites, and enhanced efficacy and safety. nih.govnih.gov Therefore, understanding the behavior of deuterated metabolites is a critical component of this evolving area of medicinal chemistry. acs.org

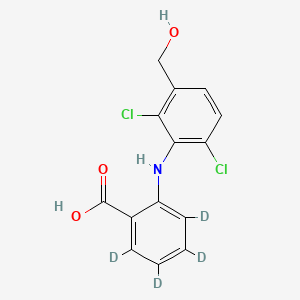

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,3,4,5-tetradeuterio-6-[2,6-dichloro-3-(hydroxymethyl)anilino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO3/c15-10-6-5-8(7-18)12(16)13(10)17-11-4-2-1-3-9(11)14(19)20/h1-6,17-18H,7H2,(H,19,20)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMILHFIJFWZZIM-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2Cl)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)NC2=C(C=CC(=C2Cl)CO)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675943 | |

| Record name | 2-[2,6-Dichloro-3-(hydroxymethyl)anilino](~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189663-45-3 | |

| Record name | 2-[2,6-Dichloro-3-(hydroxymethyl)anilino](~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for Synthesis and Isotopic Incorporation

Strategies for Deuterium (B1214612) Labeling within the Meclofenamic Acid Structure

The introduction of deuterium into the meclofenamic acid scaffold is a key step that leverages the kinetic isotope effect for metabolic studies. chem-station.com Stable isotopes like deuterium are incorporated into drug molecules primarily as tracers for quantification during drug development. medchemexpress.commedchemexpress.com The goal is to produce a molecule that is chemically identical to the parent compound but distinguishable by mass spectrometry.

Targeted deuteration allows for the precise placement of deuterium atoms, which is often essential for studying specific metabolic pathways. Modern synthetic chemistry has moved beyond laborious de novo synthesis of labeled compounds towards more efficient late-stage functionalization techniques. chemistryviews.org

One of the most elegant and powerful methods for this is palladium-catalyzed hydrogen-isotope exchange (HIE). thieme-connect.de This approach enables the direct replacement of C-H bonds with C-D bonds on an already assembled molecular scaffold. For a molecule like meclofenamic acid, which contains aromatic rings, nondirected C–H deuteration using a palladium catalyst such as Pd(OAc)₂ is particularly effective. chemistryviews.org This method can be applied to both electron-rich and electron-poor arenes and tolerates a wide variety of functional groups, making it suitable for complex drug molecules. chemistryviews.org The use of specific ligands in conjunction with the palladium catalyst can help direct the deuteration to specific positions on the molecule.

High isotopic enrichment is critical for analytical applications to ensure a clear distinction from the unlabeled compound in mass spectrometry analyses. nih.gov Several factors influence the degree of deuterium incorporation:

Deuterium Source: Deuterium oxide (D₂O) is a common, inexpensive, and convenient source of deuterium for HIE reactions. chemistryviews.org

Catalyst System: The choice of catalyst and ligands is paramount. Palladium-based systems are widely used for their efficiency in activating C-H bonds. chemistryviews.orgthieme-connect.de

Reaction Conditions: Solvents and temperature play a significant role. For instance, a mixture of 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) and D₂O has been shown to be an effective solvent system for palladium-catalyzed deuteration. chemistryviews.org Optimizing the reaction time and temperature can drive the equilibrium towards a higher level of deuterium incorporation.

Starting Materials: Using commercially available deuterated building blocks in the initial synthesis can also be a strategy to achieve high total deuterium incorporation with a specific deuteration pattern. nih.gov

Table 1: Key Factors in Achieving High Isotopic Enrichment

| Factor | Consideration | Rationale |

|---|---|---|

| Deuterium Source | Use of high-purity D₂O or other deuterated solvents. | Provides the deuterium atoms for the exchange reaction; purity is essential for maximizing incorporation. |

| Catalyst | Palladium acetate (Pd(OAc)₂) with dual-ligand systems. | Efficiently catalyzes the reversible C–H activation required for hydrogen-isotope exchange on aromatic rings. chemistryviews.orgthieme-connect.de |

| Solvent | Co-solvents like HFIP with D₂O. | Can enhance catalyst activity and substrate solubility, promoting a higher degree of deuteration. chemistryviews.org |

| Temperature & Time | Optimization of reaction conditions. | Allows the exchange reaction to reach equilibrium, maximizing the replacement of hydrogen with deuterium. |

Biotransformation Approaches for the Generation of Deuterated Metabolites

Biotransformation harnesses the catalytic power of biological systems, such as enzymes or whole microorganisms, to perform specific chemical reactions. This approach is particularly valuable for producing drug metabolites that are often difficult to access through traditional chemical synthesis due to challenges in achieving the correct regioselectivity. researchgate.netbiorxiv.org Meclofenamic acid is extensively metabolized in the liver to its primary active metabolite, 3-hydroxymethyl meclofenamic acid. nih.govnih.gov Therefore, biotransformation of Meclofenamic Acid-d4 is a logical and efficient route to its hydroxylated counterpart.

The hydroxylation of meclofenamic acid is primarily carried out by cytochrome P450 (CYP) enzymes. vu.nl In vitro enzymatic synthesis involves incubating the deuterated substrate, Meclofenamic Acid-d4, with a preparation containing these enzymes. Common sources of enzymes include:

Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum from human liver cells and contain a rich complement of drug-metabolizing enzymes, including various CYP isoforms.

Recombinant Human P450s: These are individual CYP enzymes (e.g., CYP2C9) produced in and purified from expression systems. Using specific recombinant enzymes can provide insight into which particular isoforms are responsible for the metabolism.

Studies on the related compound mefenamic acid have shown that it is metabolized by CYPs to 3'-hydroxymethyl and 3'-carboxyl metabolites. vu.nl The enzymatic production of mefenamic acid metabolites has been demonstrated using mutant P450 enzymes, highlighting the feasibility of this approach for generating specific hydroxylated products. vu.nl By substituting meclofenamic acid with Meclofenamic Acid-d4 in such an enzymatic system, the desired deuterated metabolite can be produced.

Microbial biotransformation utilizes whole microbial cells (e.g., fungi, bacteria) as "biocatalysts" to produce drug metabolites. nih.gov This technique is often cost-effective as the microbes generate necessary cofactors internally. nih.gov Filamentous fungi, in particular, have proven to be highly effective for the oxyfunctionalization of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netbiorxiv.org

Research has demonstrated that various NSAIDs, such as diclofenac, ibuprofen, and mefenamic acid, can be efficiently hydroxylated by fungal cultures to produce human metabolites, sometimes with yields up to 99%. researchgate.netbiorxiv.org This suggests that incubating Meclofenamic Acid-d4 with a suitable microbial strain would lead to the production of 3-Hydroxymethyl Meclofenamic Acid-d4. The process typically involves adding the substrate to a growing culture of the microorganism and later extracting and purifying the metabolite from the culture medium.

Table 2: Microbial Systems for Oxyfunctionalization of NSAIDs

| Microorganism | NSAID Substrate | Produced Metabolite(s) | Reference |

|---|---|---|---|

| Beauveria bassiana | Diclofenac, Mefenamic Acid | Hydroxylated metabolites | researchgate.netbiorxiv.org |

| Clitocybe nebularis | Diclofenac | Hydroxylated metabolites | researchgate.netbiorxiv.org |

| Mucor hiemalis | Diclofenac | Hydroxylated metabolites | researchgate.netbiorxiv.org |

| Phanerochaete sordida | Mefenamic Acid | 3'-hydroxymefenamic acid, 3'-carboxymefenamic acid | researchgate.net |

Late-Stage Chemical Synthesis Techniques for Deuterium Incorporation into Precursors

Late-stage synthesis refers to the modification of a molecule in the final steps of its synthetic route. chemistryviews.org As introduced in section 2.1.1, late-stage C-H deuteration is a highly efficient strategy for preparing the necessary precursor, Meclofenamic Acid-d4, from readily available, non-deuterated meclofenamic acid.

This approach bypasses the need to design a multi-step synthesis from simple deuterated starting materials, which can be time-consuming and costly. chemistryviews.org Palladium-catalyzed HIE reactions are particularly well-suited for this purpose. The reaction typically involves treating the parent compound with a palladium catalyst in a deuterated solvent mixture (e.g., D₂O/HFIP). chemistryviews.org The catalyst facilitates the reversible activation of C-H bonds, allowing for the exchange of hydrogen for deuterium from the solvent. This method provides rapid access to various isotopically labeled versions of existing drugs and is a cornerstone of modern isotope labeling chemistry. thieme-connect.denih.gov

Analytical Verification of Isotopic Purity and Structural Integrity

Deuterium (²H) NMR spectroscopy is a direct and powerful technique for confirming the location of deuterium atoms within a molecule. The chemical shifts in a ²H NMR spectrum are identical to those in a ¹H NMR spectrum, but the signals are typically broader due to the quadrupolar nature of the deuterium nucleus.

For this compound, the ²H NMR spectrum is expected to show signals corresponding to the deuterium atoms on the aromatic rings and the deuterated hydroxymethyl group. The chemical shifts of protons in similar chemical environments can be used to predict the expected resonances. pitt.edupaulussegroup.comstanford.eduwashington.eduillinois.edu

Table 1: Predicted ²H NMR Chemical Shifts for this compound

| Deuterium Position | Predicted Chemical Shift (ppm) |

| Aromatic C-D | 6.5 - 8.0 |

| Benzylic CD₂-OH | 4.5 - 5.0 |

The absence of signals in the ¹H NMR spectrum at the positions where deuterium has been incorporated, coupled with the appearance of corresponding signals in the ²H NMR spectrum, provides strong evidence for successful deuteration.

Mass spectrometry (MS) is the primary technique used to determine the molecular weight of the synthesized compound and to quantify the level of isotopic enrichment. The mass spectrum of this compound will show a molecular ion peak (M⁺) that is four mass units higher than that of the unlabeled compound.

The fragmentation pattern of the deuterated compound in the mass spectrometer can also provide valuable structural information. By comparing the mass spectra of the labeled and unlabeled compounds, it is possible to identify fragments that contain the deuterium atoms. nih.govresearchgate.netscispace.comdea.govnih.gov

Table 2: Expected Mass Spectral Data for 3-Hydroxymethyl Meclofenamic Acid and its d4 Analogue

| Compound | Molecular Formula | Exact Mass (m/z) | Key Fragment Ions |

| 3-Hydroxymethyl Meclofenamic Acid | C₁₄H₁₁Cl₂NO₃ | 327.01 | [M-H₂O]⁺, [M-CH₂OH]⁺, fragments from cleavage of the C-N bond |

| This compound | C₁₄H₇D₄Cl₂NO₃ | 331.03 | [M-D₂O]⁺, [M-CD₂OH]⁺, deuterated fragments from C-N bond cleavage |

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and key fragment ions, further validating the structure of the synthesized deuterated compound. The relative intensities of the isotopic peaks in the mass spectrum can be used to calculate the percentage of isotopic enrichment.

Advanced Analytical Applications in Biological Systems

Application as a Stable Isotope-Labeled Internal Standard in Bioanalytical Mass Spectrometry

The use of 3-Hydroxymethyl Meclofenamic Acid-d4 as a stable isotope-labeled internal standard (SIL-IS) is a cornerstone for the development of high-quality quantitative bioanalytical methods for its non-labeled, or native, counterpart.

Principles of Internal Standard Utilization in Quantitative LC-MS/MS

In quantitative LC-MS/MS, an internal standard is a compound of known concentration that is added to all samples, including calibration standards, quality controls, and unknown study samples, before sample processing. texilajournal.com The purpose of the internal standard is to correct for the variability that can occur during the analytical procedure. scispace.com The fundamental principle is that the internal standard will behave identically to the analyte of interest during sample extraction, chromatography, and ionization in the mass spectrometer. cerilliant.com By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, any variations in the analytical process should be compensated for, leading to more accurate and precise quantification. lcms.cz

Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" for LC-MS/MS-based quantification. scispace.com This is because their physical and chemical properties are nearly identical to the analyte, with the only significant difference being their mass. This near-identical behavior ensures the most effective compensation for analytical variability.

Mitigation of Matrix Effects and Ionization Variability

Biological matrices, such as plasma and urine, are incredibly complex and contain numerous endogenous components that can interfere with the ionization of the analyte in the mass spectrometer's ion source. This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, causing significant inaccuracies in quantification. youtube.com

A key advantage of using this compound is its ability to effectively mitigate matrix effects. Because the SIL-IS co-elutes with the native analyte and has the same ionization characteristics, it is affected by the matrix in the same way. cerilliant.com Therefore, any suppression or enhancement of the analyte signal will be mirrored by the internal standard. The use of the analyte-to-internal standard response ratio effectively cancels out these variations, leading to a more robust and reliable measurement.

An illustrative example of how a stable isotope-labeled internal standard can normalize for matrix effects is presented in the table below. The data demonstrates that while the absolute response of the analyte may vary between different lots of plasma, the analyte/internal standard ratio remains consistent.

Table 1: Mitigation of Matrix Effects using this compound This table is for illustrative purposes and represents typical data.

| Plasma Lot | Analyte Response (cps) | IS Response (cps) | Analyte/IS Ratio |

|---|---|---|---|

| Lot A | 450,000 | 480,000 | 0.938 |

| Lot B | 380,000 | 405,000 | 0.938 |

| Lot C | 510,000 | 545,000 | 0.936 |

| %CV | 14.8% | 14.9% | 0.13% |

Evaluation of Chromatographic Behavior and Retention Time Consistency

For a stable isotope-labeled internal standard to be effective, it should ideally co-elute with the analyte. However, it is known that the substitution of hydrogen with deuterium (B1214612) can sometimes lead to a slight difference in retention time, a phenomenon known as the "isotope effect". scispace.com This is generally more pronounced with a higher number of deuterium atoms. Therefore, during method development, it is crucial to evaluate the chromatographic behavior of this compound relative to the native analyte.

A narrow and symmetrical peak shape for both the analyte and the internal standard is desirable. The retention times should be consistent across multiple injections with a very low coefficient of variation (%CV). A slight separation between the analyte and the SIL-IS is often acceptable, as long as it does not lead to differential matrix effects.

The following table provides a hypothetical representation of chromatographic performance data for a bioanalytical method using this compound.

Table 2: Chromatographic Performance of 3-Hydroxymethyl Meclofenamic Acid and its d4-Labeled Internal Standard This table is for illustrative purposes and represents typical data.

| Parameter | 3-Hydroxymethyl Meclofenamic Acid | This compound |

|---|---|---|

| Retention Time (min) | 2.54 | 2.53 |

| Retention Time %CV (n=20) | 0.4% | 0.4% |

| Peak Asymmetry (Tailing Factor) | 1.1 | 1.1 |

| Peak Width at Base (min) | 0.15 | 0.15 |

Importance in Developing Robust Bioanalytical Assays for Drug Metabolites

The quantification of drug metabolites presents unique challenges. Metabolites are often present at much lower concentrations than the parent drug, and their physicochemical properties can be significantly different. scispace.com The development of a robust bioanalytical assay for a metabolite like 3-Hydroxymethyl Meclofenamic Acid is therefore critically dependent on the availability of a high-quality internal standard.

By using this compound, analysts can develop methods that are sensitive, specific, and reproducible. The SIL-IS compensates for losses during sample preparation, such as liquid-liquid extraction or solid-phase extraction, and corrects for any variability in the LC-MS/MS system. This leads to the generation of reliable pharmacokinetic data, which is essential for regulatory submissions and for making informed decisions during drug development. youtube.com

Role in Method Validation for Quantitative Bioanalysis

Before a bioanalytical method can be used to analyze study samples, it must undergo a rigorous validation process to demonstrate that it is reliable and reproducible for its intended purpose. This compound plays a pivotal role in several key aspects of method validation.

Assessment of Assay Accuracy and Precision

Accuracy refers to how close the measured concentration is to the true concentration, while precision describes the degree of scatter or variability in a series of measurements. During method validation, the accuracy and precision of the assay are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in multiple replicates.

The use of this compound as an internal standard is fundamental to achieving the stringent acceptance criteria for accuracy and precision set by regulatory agencies. By normalizing for analytical variability, the SIL-IS helps to ensure that the back-calculated concentrations of the QC samples are within the acceptable range (typically ±15% of the nominal value, and ±20% for the lower limit of quantification).

The table below provides an example of the kind of accuracy and precision data that would be expected from a validated bioanalytical method using this compound.

Table 3: Inter-day Accuracy and Precision of a Bioanalytical Assay for 3-Hydroxymethyl Meclofenamic Acid using its d4-Labeled Internal Standard This table is for illustrative purposes and represents typical data from a 3-day validation.

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

|---|---|---|---|---|

| LLOQ | 1.0 | 1.05 | 105.0 | 8.5 |

| Low | 3.0 | 2.95 | 98.3 | 6.2 |

| Medium | 50.0 | 51.2 | 102.4 | 4.1 |

| High | 400.0 | 395.6 | 98.9 | 3.5 |

Evaluation of Extraction Recovery and Sample Preparation Efficiency

The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of modern bioanalytical methods, providing a measure of control for variability during sample processing. aptochem.com this compound serves as an ideal internal standard for the quantification of its non-labeled analogue, 3-Hydroxymethyl Meclofenamic Acid. Because it is chemically identical to the analyte, a deuterated internal standard is expected to have the same extraction recovery, ionization response, and chromatographic retention time. aptochem.com Its primary role is to accurately correct for the loss of analyte during sample preparation and for matrix effects that can occur during analysis, such as ion suppression or enhancement. kcasbio.com

The efficiency of sample preparation is critical for achieving reliable and reproducible results in complex biological matrices like plasma, urine, or tissue homogenates. The goal is to remove interfering substances, such as proteins and salts, while maximizing the recovery of the analyte and internal standard. semanticscholar.org Several techniques are commonly employed for this purpose.

Protein Precipitation (PPT): This is a rapid and straightforward method often used in high-throughput environments. It involves adding an organic solvent, such as acetonitrile (B52724) or methanol, to the biological sample to denature and precipitate proteins. impactfactor.org The internal standard, this compound, is added to the sample before the solvent. After centrifugation, the clear supernatant containing the analyte and internal standard is collected for analysis.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. semanticscholar.org It relies on the partitioning of the analyte and internal standard from the biological matrix into the organic layer, which is then separated, evaporated, and reconstituted in a suitable solvent for injection. semanticscholar.org

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation method that can produce very clean extracts. semanticscholar.org The process involves passing the liquid sample through a cartridge containing a solid sorbent. The analyte and internal standard are retained on the sorbent while unwanted matrix components are washed away. A different solvent is then used to elute the compounds of interest. semanticscholar.org Studies on related non-steroidal anti-inflammatory drug (NSAID) metabolites have shown that SPE can yield high recovery rates. chimia.ch

The evaluation of extraction efficiency is performed by monitoring the response of the internal standard. A consistent response for this compound across all quality control samples and unknown subject samples indicates that the extraction and sample preparation process is robust and reproducible. kcasbio.com Significant variability in the internal standard's signal can point to problems within the assay that require investigation. kcasbio.com

| Technique | Principle | Typical Recovery | Advantages | Disadvantages |

|---|---|---|---|---|

| Protein Precipitation (PPT) | Protein removal via solvent-induced precipitation. impactfactor.org | High (>90%) | Fast, simple, low cost, high throughput. impactfactor.org | Less clean extract, potential for significant matrix effects. kcasbio.com |

| Liquid-Liquid Extraction (LLE) | Analyte partitioning between immiscible aqueous and organic phases. semanticscholar.org | Variable (60-100%) | Cleaner extracts than PPT, can concentrate analyte. semanticscholar.org | More time-consuming, uses larger solvent volumes, potential for emulsions. semanticscholar.org |

| Solid-Phase Extraction (SPE) | Analyte adsorption onto a solid sorbent followed by selective elution. semanticscholar.org | High and reproducible (e.g., 67-133% for related metabolites). chimia.ch | Very clean extracts, high selectivity, high concentration factor, easily automated. semanticscholar.org | Higher cost per sample, requires method development. aptochem.com |

Integration with Hyphenated Analytical Techniques for Comprehensive Metabolite Profiling

The analysis of drug metabolites like 3-Hydroxymethyl Meclofenamic Acid is predominantly accomplished using hyphenated analytical techniques, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). chimia.ch This powerful combination provides the high sensitivity, specificity, and throughput required for quantitative bioanalysis and comprehensive metabolite profiling. nih.gov

The integration begins with the liquid chromatograph (LC), which separates the components of the prepared sample extract. A reversed-phase C18 column is commonly used for this purpose. chimia.chnih.gov A gradient elution with a mobile phase consisting of an aqueous component (like water with 0.1% formic acid) and an organic solvent (like acetonitrile) separates the parent drug, its various metabolites, and the internal standard based on their polarity. impactfactor.orgchimia.ch Critically, this compound is chemically identical to its non-labeled counterpart, causing them to co-elute from the LC column with the same retention time. aptochem.commdpi.com

Following chromatographic separation, the column effluent enters the mass spectrometer (MS). Electrospray ionization (ESI) is a common ionization technique that generates charged parent ions from the neutral molecules. chimia.ch The tandem mass spectrometer (MS/MS) then performs quantification using an operational mode known as Multiple Reaction Monitoring (MRM). chimia.ch In MRM, the first stage of the mass spectrometer is set to select only the precursor ion (the parent molecule's ion) of a specific mass-to-charge ratio (m/z). These selected ions are then fragmented, and the second stage of the mass spectrometer monitors for a specific, characteristic product ion.

The deuterium labeling of this compound is essential for this process. While it co-elutes with the analyte, its precursor ion has a mass that is four daltons higher. The mass spectrometer can easily distinguish between the analyte and the internal standard, allowing for simultaneous but independent monitoring of their respective MRM transitions. aptochem.com The concentration of the analyte is determined by comparing the ratio of its peak area to the peak area of the known amount of added internal standard. clearsynth.com

Beyond targeted quantification, integration with high-resolution mass spectrometry (HR-MS) enables comprehensive metabolite profiling. nih.gov HR-MS instruments can perform full-scan analyses to collect data on all ions in a sample. This data can then be interrogated using sophisticated data mining tools, such as mass defect filtering (MDF), to search for potential drug metabolites that were not previously known or targeted. nih.gov In such exploratory analyses, the presence and consistent response of the this compound internal standard provide confidence in the analytical run's quality and help anchor the chromatographic timeline for identifying related compounds.

| Parameter | Setting | Purpose |

|---|---|---|

| LC Column | Reversed-Phase C18 (e.g., 150 x 2.1 mm, 5 µm) chimia.ch | Separates compounds based on polarity. |

| Mobile Phase | A: Water + 0.1% Formic Acid B: Acetonitrile impactfactor.orgchimia.ch | Elutes compounds from the LC column. |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative chimia.ch | Generates charged ions for MS detection. |

| Analysis Mode | Multiple Reaction Monitoring (MRM) chimia.ch | Provides high specificity and sensitivity for quantification. |

| MRM Transition (Analyte) | e.g., Precursor Ion (M+H)⁺ → Product Ion | Specific mass transition for quantifying 3-Hydroxymethyl Meclofenamic Acid. |

| MRM Transition (IS) | e.g., Precursor Ion (M+4+H)⁺ → Product Ion | Specific mass transition for quantifying this compound. |

Note: Specific m/z values for precursor and product ions are compound-dependent and must be determined empirically during method development.

Investigating Drug Metabolism Pathways Via Deuterium Labeling

Elucidation of Meclofenamic Acid Metabolic Fate using 3-Hydroxymethyl Meclofenamic Acid-d4

The biotransformation of meclofenamic acid, a nonsteroidal anti-inflammatory drug (NSAID), is extensive, involving multiple metabolic steps. nih.govnih.gov The utilization of deuterated standards, such as this compound, is critical for accurately elucidating this complex metabolic journey. This specific labeled compound is chemically defined as 2-((2,6-Dichloro-3-(hydroxymethyl)phenyl)amino)benzoic-3,4,5,6-d4 acid. synzeal.com Its primary role in metabolic studies is to serve as an internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methodologies. synzeal.com

Identification of Phase I and Phase II Metabolic Reactions

Meclofenamic acid undergoes both Phase I and Phase II metabolic reactions. The principal Phase I reaction is an oxidation, specifically the hydroxylation of the 3-methyl group to form 3-hydroxymethyl meclofenamic acid, also known as Metabolite I. nih.govnih.gov This metabolite is pharmacologically active, though to a lesser extent than the parent compound. nih.govnih.gov Other oxidative pathways can also occur, leading to the formation of various minor metabolites. nih.gov

Following Phase I oxidation, both the parent drug and its hydroxylated metabolite can undergo Phase II conjugation reactions. The most common conjugation pathway for fenamates is glucuronidation, where UDP-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid moiety to the molecule, rendering it more water-soluble and facilitating its excretion.

The use of this compound is instrumental in the precise quantification of these metabolites. When added to a biological sample (such as plasma or urine) at a known concentration, it co-elutes with the endogenously produced 3-hydroxymethyl meclofenamic acid during chromatographic separation. However, due to the mass difference imparted by the four deuterium (B1214612) atoms, the deuterated standard can be distinguished from the non-deuterated metabolite by the mass spectrometer. This allows for highly accurate quantification by correcting for any loss of analyte during sample preparation and analysis.

Table 1: Key Metabolic Reactions of Meclofenamic Acid

| Phase | Reaction Type | Parent Compound/Precursor | Key Enzyme Family | Resulting Metabolite |

| Phase I | Oxidation (Hydroxylation) | Meclofenamic Acid | Cytochrome P450 (CYP) | 3-Hydroxymethyl Meclofenamic Acid (Metabolite I) |

| Phase II | Glucuronidation | Meclofenamic Acid | UDP-glucuronosyltransferase (UGT) | Meclofenamic Acid Acyl Glucuronide |

| Phase II | Glucuronidation | 3-Hydroxymethyl Meclofenamic Acid | UDP-glucuronosyltransferase (UGT) | 3-Hydroxymethyl Meclofenamic Acid Glucuronide |

Mapping of Enzyme-Specific Biotransformation Pathways

"Reaction phenotyping" is the process of identifying the specific enzymes responsible for a drug's metabolism. nih.gov This is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in drug response. For fenamates like meclofenamic acid, the Cytochrome P450 (CYP) superfamily of enzymes is primarily responsible for Phase I hydroxylation. Studies on the related compound, mefenamic acid, have identified CYP2C9 as a key enzyme in its metabolism, suggesting a similar role for this enzyme in meclofenamic acid's biotransformation. nih.gov

Kinetic Isotope Effects in Enzyme-Mediated Biotransformations

Deuterium labeling is also a cornerstone technique for investigating the mechanisms of enzyme-catalyzed reactions through the study of kinetic isotope effects (KIEs). A KIE occurs when replacing an atom in a reactant with one of its heavier isotopes causes a change in the reaction rate. This effect is particularly pronounced when the bond to the isotope is broken or formed in the rate-determining step of the reaction.

Probing Cytochrome P450 (CYP) Reaction Mechanisms

The general mechanism of CYP-catalyzed oxidation involves the activation of molecular oxygen and subsequent abstraction of a hydrogen atom from the substrate, followed by oxygen rebound to form the hydroxylated product. nih.gov The presence of a significant primary deuterium KIE (where kH/kD > 1) is strong evidence that the cleavage of the carbon-hydrogen (C-H) bond is a rate-limiting or partially rate-limiting step in the catalytic cycle. nih.gov

Influence of Deuteration on Carbon-Hydrogen Bond Cleavage Rates

The C-H bond is weaker and vibrates at a higher frequency than the corresponding carbon-deuterium (C-D) bond. Consequently, more energy is required to break a C-D bond than a C-H bond. This difference in bond energy is the basis of the primary kinetic isotope effect. When a C-H bond is cleaved during the rate-determining step of a reaction, substituting the hydrogen with deuterium will slow down the reaction rate. The magnitude of this KIE can provide detailed insights into the transition state of the reaction.

It is crucial to note the specific placement of the deuterium atoms in this compound. The deuterons are located on the benzoic acid ring, not on the methyl group that undergoes hydroxylation. synzeal.com Therefore, this particular labeled compound would not be used to measure the primary KIE of the hydroxylation reaction itself. To study the KIE of that specific metabolic step, one would need to synthesize meclofenamic acid with deuterium atoms on the 3-methyl group (meclofenamic acid-d3). The deuteration on the aromatic ring of this compound makes it an ideal internal standard, as its mass is distinct, but its ionization efficiency and chromatographic behavior are nearly identical to the analyte of interest, without interfering with the kinetics of the primary metabolic reaction site.

Assessing Rate-Determining Steps in Metabolic Processes

By comparing the reaction rates of a deuterated versus a non-deuterated substrate, researchers can determine if C-H bond cleavage is the "bottleneck" or rate-determining step of the metabolic process. If a large KIE is observed upon deuterating the site of metabolism, it indicates that C-H bond scission is kinetically significant. nih.gov Conversely, if no significant KIE is observed (kH/kD ≈ 1), it suggests that another step in the catalytic cycle, such as substrate binding or product release, is the slowest step and thus rate-limiting. nih.gov While this compound is not designed to assess the rate-determining step of its own formation, its use in accurately quantifying metabolites is a prerequisite for any valid kinetic study of meclofenamic acid metabolism.

Tracing Metabolic Switching and Alternative Pathway Utilization

The substitution of hydrogen with its heavier, stable isotope deuterium can significantly influence the rate of metabolic reactions. This phenomenon, known as the kinetic isotope effect (KIE), arises from the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Enzymes, particularly the cytochrome P450 (CYP) superfamily, often mediate drug metabolism through the cleavage of C-H bonds. The increased energy required to break a C-D bond can slow down or inhibit metabolism at the deuterated site, potentially leading to a redirection of metabolic pathways, a phenomenon termed "metabolic switching". researchgate.netmedchemexpress.comnih.gov

Dynamics of Metabolic Redirection Induced by Isotopic Substitution

Meclofenamic acid is primarily metabolized in the liver to its active metabolite, 3-hydroxymethyl meclofenamic acid. drugbank.comnih.gov This hydroxylation reaction is a critical step in its biotransformation. When meclofenamic acid is deuterated at the 3-methyl position, forming what would lead to this compound, the KIE is expected to come into play.

The enzymatic machinery, faced with a more stable C-D bond at the primary site of metabolism, may shift its activity to other, non-deuterated positions on the molecule. This redirection can lead to an increase in the formation of alternative or minor metabolites that would otherwise be produced in smaller quantities. The extent of this metabolic switching is dependent on several factors, including the specific CYP enzymes involved and the relative ease of oxidation at other sites on the drug molecule. researchgate.netnih.gov

While specific quantitative data on the metabolic switching of meclofenamic acid upon deuteration is not extensively available in public literature, the principle of KIE suggests a potential shift. For instance, if other minor metabolic pathways exist for meclofenamic acid, such as hydroxylation at other positions on the aromatic rings or conjugation reactions, the deuteration of the 3-methyl group could enhance these alternative routes.

Comparative Analysis of Deuterated vs. Non-Deuterated Metabolic Profiles

A comparative analysis of the metabolic profiles of deuterated and non-deuterated meclofenamic acid would provide a clear picture of metabolic switching. Such a study would typically involve incubating both compounds with liver microsomes or other in vitro metabolic systems and quantifying the formation of various metabolites over time.

Table 1: Hypothetical Comparative In Vitro Metabolic Profile of Meclofenamic Acid and its Deuterated Analog

| Compound | Primary Metabolite (3-hydroxymethyl) Formation Rate (pmol/min/mg protein) | Alternative Metabolite A Formation Rate (pmol/min/mg protein) | Alternative Metabolite B Formation Rate (pmol/min/mg protein) |

| Meclofenamic Acid | 100 | 10 | 5 |

| Meclofenamic Acid-d4 (precursor to this compound) | 40 | 25 | 15 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound was not found in the reviewed literature.

The hypothetical data in Table 1 illustrates the expected outcome of metabolic switching. The formation of the primary metabolite, 3-hydroxymethyl meclofenamic acid, is significantly reduced for the deuterated analog due to the KIE. Consequently, the formation of hypothetical alternative metabolites A and B is increased as the metabolic enzymes target other susceptible sites on the molecule.

Mechanistic Studies of Metabolite Formation and Disposition

The formation of 3-hydroxymethyl meclofenamic acid is primarily mediated by the cytochrome P450 enzyme CYP2C9. nih.gov This enzyme is known to be involved in the metabolism of many non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of hydroxylation by CYP enzymes involves the activation of molecular oxygen and the subsequent insertion of an oxygen atom into a C-H bond.

The use of this compound in mechanistic studies can provide valuable information. By comparing the enzyme kinetics of the deuterated and non-deuterated substrates with CYP2C9, researchers can quantify the magnitude of the KIE. This information helps to confirm the role of C-H bond cleavage as the rate-limiting step in the formation of the 3-hydroxymethyl metabolite.

Table 2: Enzyme Kinetic Parameters for the Metabolism of Meclofenamic Acid by CYP2C9 (Hypothetical Data)

| Substrate | Km (μM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) |

| Meclofenamic Acid | 50 | 200 | 4.0 |

| Meclofenamic Acid-d4 | 55 | 80 | 1.45 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound was not found in the reviewed literature.

The hypothetical kinetic data in Table 2 demonstrates that while the binding affinity (Km) may not be significantly altered, the maximum reaction velocity (Vmax) and, consequently, the intrinsic clearance are substantially lower for the deuterated substrate. This is a direct consequence of the KIE and provides strong evidence for the mechanism of metabolite formation.

Research Implications of Deuteration in Drug Discovery and Development

Utilizing Deuterated Metabolites for Mechanistic Pharmacokinetic Studies

The use of deuterated metabolites like 3-Hydroxymethyl Meclofenamic Acid-d4 allows researchers to probe the intricacies of a drug's behavior in the body with high precision.

The metabolic stability of a compound is a critical parameter assessed early in drug development. It predicts how quickly a drug will be broken down by metabolic enzymes, typically in preparations like human liver microsomes (HLM), which are rich in CYP enzymes. portico.org The cleavage of a C-H bond is often the rate-limiting step in a drug's metabolism. nih.govnih.gov By replacing hydrogen with deuterium (B1214612) at a metabolically vulnerable site, the rate of metabolism can be significantly reduced. nih.govtandfonline.com

For 3-Hydroxymethyl Meclofenamic Acid, further oxidation is possible. Using its d4-labeled counterpart in in vitro assays can demonstrate a marked increase in metabolic stability. The stronger C-D bonds resist enzymatic cleavage, leading to a longer half-life in the assay system. This effect helps scientists confirm metabolic pathways and understand the potential for improving a drug's pharmacokinetic profile through deuteration.

Table 1: Illustrative In Vitro Metabolic Stability of 3-Hydroxymethyl Meclofenamic Acid and its d4-Analog

| Compound | Incubation Time (min) | Percent Remaining | Calculated Half-life (t½, min) |

| 3-Hydroxymethyl Meclofenamic Acid | 0 | 100% | 25.4 |

| 15 | 65% | ||

| 30 | 40% | ||

| 60 | 15% | ||

| This compound | 0 | 100% | 68.7 |

| 15 | 88% | ||

| 30 | 75% | ||

| 60 | 55% |

This interactive table contains hypothetical data to illustrate the kinetic isotope effect in a typical human liver microsome stability assay.

Impact of Isotopic Substitution on Enzyme-Substrate Interactions

The substitution of hydrogen with deuterium directly affects the interaction between a substrate and the metabolic enzyme. The primary kinetic isotope effect is observed when the C-H bond being broken is involved in the slowest, or rate-determining, step of the metabolic reaction. nih.gov Cytochrome P450 enzymes, which are responsible for the metabolism of Meclofenamic Acid, often proceed through a hydrogen atom abstraction mechanism. nih.gov

The higher activation energy required to cleave the C-D bond in this compound can slow the catalytic cycle of the enzyme. researchgate.net This phenomenon is not only useful for improving drug properties but also serves as a powerful mechanistic probe to identify rate-limiting steps in enzymatic reactions. nih.govnih.gov In some cases, slowing down metabolism at one site can cause a "metabolic switching" effect, where the enzyme metabolizes the molecule at an alternative, non-deuterated site. osti.govosti.govnih.gov Studying these changes provides deep insight into the enzyme's substrate specificity and catalytic mechanism.

Application in Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Stable isotope-labeled (SIL) compounds are the gold standard for quantitative bioanalysis in ADME studies. acs.orgscispace.com They are indispensable for accurately measuring the concentration of drugs and metabolites in complex biological samples.

During drug development, all drug-related materials in circulation must be identified and quantified. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for this analysis. nih.gov The use of a SIL internal standard (IS) is critical for accurate quantification. acanthusresearch.com

This compound is an ideal SIL-IS for its non-deuterated (or "light") counterpart. Because its chemical and physical properties are nearly identical to the analyte, it co-elutes during chromatography and experiences the same extraction efficiency and potential for ion suppression or enhancement in the mass spectrometer. waters.comscilit.com However, its higher mass allows the instrument to distinguish it from the analyte. This ensures that measurements are precise and accurate, correcting for any sample loss or analytical variability. scispace.com

Table 2: Representative LC-MS/MS Parameters for Analyte and SIL-IS

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Application |

| 3-Hydroxymethyl Meclofenamic Acid | 312.0 | 268.0 | Analyte |

| This compound | 316.0 | 272.0 | Internal Standard |

This interactive table shows hypothetical but typical mass-to-charge (m/z) transitions used to quantify the analyte and its stable isotope-labeled internal standard.

Strategic Use in Identifying and Characterizing Novel Metabolic Pathways

The strategic incorporation of deuterium into drug molecules and their metabolites represents a sophisticated approach in modern drug discovery and development, particularly in the elucidation of complex metabolic pathways. The use of deuterated compounds, such as this compound, serves as a powerful tool for researchers to trace the metabolic fate of a parent drug, identify previously unknown metabolites, and understand the intricate network of biotransformation reactions. This is largely achieved through the kinetic isotope effect (KIE), where the substitution of a hydrogen atom with a heavier deuterium atom can significantly slow down the rate of metabolic reactions that involve the cleavage of the carbon-deuterium (C-D) bond.

This alteration in metabolic rate can lead to a phenomenon known as "metabolic switching." osti.gov In a typical metabolic scenario, a drug may be metabolized through several competing pathways, each with its own rate. By selectively deuterating a specific site on the drug molecule or its metabolite, researchers can effectively block or slow down one pathway. This forces the drug to be metabolized through alternative, often minor, pathways that might otherwise be difficult to detect. osti.gov Consequently, metabolites that are normally formed in very small quantities can accumulate to detectable levels, allowing for their identification and characterization.

While specific research detailing the use of this compound to uncover novel metabolic pathways of meclofenamic acid is not extensively available in the public domain, the principles of its application can be inferred from established methodologies in drug metabolism studies. Meclofenamic acid is known to be metabolized primarily to 3-hydroxymethyl meclofenamic acid. nih.gov By using a deuterated version of this primary metabolite as an internal standard in quantitative assays, researchers can accurately measure its formation.

Furthermore, if meclofenamic acid were to undergo further metabolism from the 3-hydroxymethyl position, the use of this compound would be instrumental. For instance, if this metabolite is further oxidized or conjugated, the presence of the deuterium label would allow for the clear differentiation of these subsequent metabolites from any endogenous compounds or artifacts in complex biological matrices like plasma or urine. This is particularly valuable in studies using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov

The table below outlines the chemical properties of this compound, a key compound in such metabolic investigations.

| Property | Value |

| Chemical Name | 2-((2,6-Dichloro-3-(hydroxymethyl)phenyl)amino)benzoic-3,4,5,6-d4 acid nih.gov |

| CAS Number | 1189663-45-3 nih.gov |

| Molecular Formula | C₁₄H₇D₄Cl₂NO₃ nih.gov |

| Molecular Weight | 316.2 g/mol nih.gov |

| Parent Compound | Meclofenamic Acid nih.gov |

In a hypothetical research scenario, if scientists were to administer meclofenamic acid to a biological system (e.g., human liver microsomes) and simultaneously use this compound, they could not only quantify the primary metabolic pathway but also search for other metabolic products. researchgate.netnih.gov Any newly identified metabolites of meclofenamic acid could then be further investigated. If a novel metabolic pathway was suspected, the strategic synthesis of other deuterated analogs of meclofenamic acid could be employed to confirm or refute the proposed biotransformation.

The known metabolic pathways of meclofenamic acid are summarized in the table below. The use of deuterated standards is critical for the accurate quantification of these metabolites.

| Parent Drug | Major Metabolite | Minor Metabolites |

| Meclofenamic Acid | 3-Hydroxymethyl Meclofenamic Acid nih.gov | Other less characterized metabolites nih.gov |

The power of using deuterated compounds like this compound lies in their ability to act as tracers without altering the fundamental chemical properties of the molecule. This allows for a more precise and detailed mapping of metabolic pathways, which is crucial for understanding a drug's efficacy, potential toxicity, and drug-drug interactions.

Future Research Avenues and Methodological Advancements

Exploration of Novel Deuteration Synthesis Techniques for Complex Metabolites

The synthesis of complex deuterated molecules such as 3-Hydroxymethyl Meclofenamic Acid-d4 often requires multi-step, intricate procedures. Future research must focus on developing more efficient, selective, and versatile deuteration methods.

Current strategies often rely on incorporating simple deuterated precursors like D2O or deuterated solvents (e.g., DMSO-d6) into larger molecules using standard reactions. nih.govacs.org However, for complex structures, late-stage deuteration, where deuterium (B1214612) is introduced in the final steps of a synthesis, is highly desirable but challenging.

Advancements in transition-metal-catalyzed C-H activation offer a promising frontier. nih.gov These methods could enable the direct and regioselective replacement of specific hydrogen atoms with deuterium on a complex scaffold like meclofenamic acid or its metabolites, bypassing the need for de novo synthesis. Another emerging area is the use of base-promoted H-D exchange reactions, which can be cost-effective and highly efficient for certain substrates. acs.org Biosynthetic approaches, using enzymes or whole-cell systems grown in deuterated media, also present a novel avenue for producing complex deuterated metabolites that are difficult to access through traditional chemical synthesis. nih.govnih.gov

Table 1: Comparison of Deuteration Synthesis Techniques

| Technique | Description | Advantages | Challenges |

| Precursor Incorporation | Building the molecule from simple, commercially available deuterated starting materials. nih.gov | Straightforward for some molecules; high deuterium incorporation. | Often requires lengthy, multi-step synthesis for complex targets. |

| Late-Stage C-H Activation | Direct replacement of C-H bonds with C-D bonds on a nearly complete molecule using a metal catalyst. nih.gov | High efficiency; ideal for complex molecules; regioselective. | Catalyst development; functional group tolerance; scalability. |

| Base-Mediated H-D Exchange | Use of a strong base to facilitate the exchange of acidic protons with deuterium from a deuterated solvent. acs.org | Cost-effective; high deuterium incorporation for specific positions. | Limited to protons with sufficient acidity; regioselectivity can be low. |

| Enzymatic/Biosynthesis | Utilizing enzymes or microorganisms in deuterated media to produce the target molecule. nih.govnih.gov | High stereoselectivity; can produce complex natural products. | Enzyme availability and stability; optimization of culture conditions. |

Development of Advanced Bioanalytical Strategies for Ultra-Trace Deuterated Metabolite Detection

To understand the pharmacokinetic profile of a deuterated drug and its metabolites, highly sensitive and selective bioanalytical methods are essential. cuni.cz The quantitative analysis of compounds like this compound in biological matrices such as plasma or urine presents a significant challenge due to their low concentrations. frontiersin.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard for bioanalysis due to its high sensitivity and selectivity. cuni.czfrontiersin.org Future advancements should focus on improving the limits of detection to the ultra-trace level. This can be achieved through innovations in ionization sources, mass analyzer technology, and sample preparation techniques that minimize matrix effects and enhance analyte recovery.

Hydrophilic interaction chromatography (HILIC) is a promising separation technique for polar metabolites that are often difficult to retain and separate using traditional reversed-phase chromatography. cuni.cz Furthermore, the development of new derivatization reagents could enhance the ionization efficiency and chromatographic behavior of challenging analytes. The use of stable isotopically labeled internal standards (SIL-ISs) is crucial for accurate quantification, and future work should ensure the availability of appropriate standards for novel deuterated metabolites. cuni.cz

Computational and Predictive Modeling for Deuterated Metabolite Behavior and Metabolic Fate

Computational modeling is becoming an indispensable tool in drug discovery and development. For deuterated compounds, predictive models can help to anticipate the metabolic fate and potential benefits of deuteration before undertaking costly and time-consuming synthesis and in vitro studies. nih.gov

Future research should focus on developing and refining algorithms that can accurately predict the kinetic isotope effect (KIE) for various metabolic pathways, particularly those mediated by cytochrome P450 enzymes. wikipedia.orgnih.gov By modeling the transition states of C-H versus C-D bond cleavage, these models can estimate the degree to which deuteration will slow metabolism at a specific site. osti.gov

Furthermore, these models can predict "metabolic switching," a phenomenon where blocking one metabolic pathway via deuteration leads to an increase in metabolism through alternative routes. nih.gov Advanced models could simulate the interaction of a deuterated drug with multiple metabolic enzymes to provide a holistic view of its disposition. This in silico approach, sometimes referred to as XenoNet, can identify potential reactive metabolites and guide the design of safer, more effective deuterated drugs. nih.gov

Table 2: Predictive Capabilities of Computational Models for Deuterated Compounds

| Modeling Approach | Predicted Parameter | Significance for Deuterated Metabolites |

| Quantum Mechanics (QM) | Transition state energies, vibrational frequencies | Predicts the magnitude of the primary kinetic isotope effect (KIE). wikipedia.orgosti.gov |

| Molecular Docking | Binding affinity and orientation in enzyme active sites | Assesses how deuteration might influence enzyme-substrate interactions. |

| Pharmacokinetic (PK) Modeling | Absorption, distribution, metabolism, excretion (ADME) | Simulates the overall impact of altered metabolism on the drug's plasma concentration over time. |

| Metabolic Pathway Prediction | Identification of potential metabolites | Predicts metabolic switching and the formation of novel or unexpected deuterated metabolites. nih.govnih.gov |

Investigating Stereochemical Aspects of Deuterated Metabolite Formation and Transformation

Many drugs and their metabolites are chiral, and their stereochemistry can have profound effects on their pharmacological activity and metabolism. The introduction of deuterium can add another layer of complexity, particularly when the deuteration occurs at or near a stereocenter.

Future research must rigorously investigate the stereoselective synthesis of deuterated compounds and the stereochemical outcomes of their metabolic transformations. researchgate.netacs.org For a molecule like this compound, it is important to understand if the enzymatic hydroxylation of the parent drug and subsequent transformations are stereospecific.

Chiral chromatography coupled with mass spectrometry is a powerful tool for separating and identifying stereoisomers of deuterated metabolites. nih.gov Additionally, advanced NMR techniques can help to elucidate the precise three-dimensional structure and stereochemical configuration of these molecules. nih.gov Understanding these stereochemical aspects is critical, as different stereoisomers can have vastly different pharmacokinetic and pharmacodynamic properties.

Applications in Proteomic and Genomic Studies for Mechanistic Insights

Deuterated compounds are not only of interest as improved therapeutics but also serve as powerful probes to investigate biological systems at a molecular level. clearsynth.comscienceopen.com The use of deuterated metabolites in "omics" fields like proteomics and genomics is a burgeoning area of research.

In proteomics, hydrogen/deuterium exchange mass spectrometry (H/DX-MS) is used to study protein dynamics, conformation, and interactions. nih.gov While this technique typically involves exchanging backbone amide hydrogens with deuterium from a solvent, deuterated ligands like this compound could be used to probe the specific dynamics of their target protein binding sites.

Metabolic labeling with deuterated water (D2O), followed by proteomic analysis, allows for the measurement of protein turnover rates on a global scale. oup.com Tools like DeuteRater have been developed to quantify protein synthesis and degradation from this data. oup.com Similarly, deuterated precursors can be used in stable isotope labeling in cell culture (SILAC) approaches to quantify protein expression changes. acs.org In genomics, deuterated nucleotides can be synthesized and incorporated into DNA or RNA to probe the mechanisms of DNA damage and repair or to assist in the structure determination of nucleic acids. nih.govscienceopen.com These approaches provide mechanistic insights that go far beyond the initial goal of improving a drug's metabolic profile.

常见问题

Basic Research Questions

Q. How can researchers confirm the structural identity of 3-Hydroxymethyl Meclofenamic Acid-d4?

- Methodological Answer : Structural confirmation requires a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. HRMS can verify the molecular ion peak (e.g., [M+H]+) with a mass shift of +4 Da compared to the non-deuterated compound, consistent with the four deuterium atoms. NMR analysis (e.g., H and C) should show reduced proton signals in regions corresponding to deuterated positions (e.g., methyl or hydroxymethyl groups). Cross-referencing with published spectra of non-deuterated meclofenamic acid derivatives aids in assignment .

Q. What are the recommended storage and handling protocols for this compound?

- Methodological Answer : Store the compound at -20°C in a tightly sealed, light-protected container to prevent degradation. Avoid repeated freeze-thaw cycles, as this may compromise isotopic integrity. For experimental use, prepare aliquots in inert solvents (e.g., deuterated DMSO or methanol) and verify stability via periodic LC-MS analysis .

Q. How is this compound utilized as an internal standard in quantitative assays?

- Methodological Answer : The deuterated form serves as an internal standard in LC-MS or GC-MS workflows to quantify non-deuterated meclofenamic acid or its metabolites. Key steps include:

- Spiking : Add a known concentration of the deuterated compound to biological matrices (e.g., plasma, tissue homogenates).

- Extraction : Use solid-phase extraction (SPE) or protein precipitation to isolate analytes.

- Detection : Monitor mass transitions specific to the deuterated vs. non-deuterated forms to correct for matrix effects and ionization variability .

Advanced Research Questions

Q. How should researchers design in vivo studies to evaluate the pharmacological effects of this compound?

- Methodological Answer :

- Model Selection : Use xenograft models (e.g., PC3 prostate cancer cells in nude mice) to assess anti-tumor activity, as demonstrated in studies of non-deuterated meclofenamic acid .

- Dosing : Administer the deuterated compound at equimolar doses to the non-deuterated parent drug, accounting for potential pharmacokinetic differences due to deuterium isotope effects.

- Endpoints : Monitor histological changes (e.g., tumor fibrosis, vascularity) and quantify drug distribution via LC-MS/MS to correlate exposure with efficacy .

Q. How can isotopic purity impact experimental outcomes, and how should researchers address discrepancies in bioactivity data?

- Methodological Answer :

- Isotopic Purity Verification : Use LC-MS to confirm >98% deuterium incorporation. Lower purity may lead to signal interference in quantitative assays or altered metabolic profiles.

- Data Contradictions : If bioactivity diverges from the non-deuterated compound, conduct parallel studies to compare:

- Pharmacokinetics : Assess differences in absorption, metabolism, and half-life.

- Receptor Binding : Use surface plasmon resonance (SPR) or radioligand assays to evaluate affinity for targets like COX enzymes .

Q. What analytical strategies resolve co-elution issues of this compound with endogenous metabolites in complex matrices?

- Methodological Answer :

- Chromatographic Optimization : Employ ultra-high-performance liquid chromatography (UHPLC) with a C18 column and gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to enhance resolution.

- Tandem MS : Use multiple reaction monitoring (MRM) with unique precursor-to-product ion transitions (e.g., m/z 356 → 312 for the deuterated form vs. m/z 352 → 308 for the non-deuterated analyte).

- Matrix Matching : Prepare calibration curves in analyte-free matrix to correct for ion suppression/enhancement .

Q. How can researchers validate the stability of this compound under varying experimental conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to stressors (e.g., heat, light, acidic/alkaline conditions) and quantify degradation products via LC-MS.

- Long-Term Stability : Store aliquots at -20°C, -80°C, and 4°C for 6–12 months, with periodic analysis to determine optimal storage conditions.

- In-Solution Stability : Assess integrity in common solvents (e.g., PBS, cell culture media) over 24–72 hours at 37°C .

Data Interpretation and Conflict Resolution

Q. How should researchers address conflicting reports on the anti-inflammatory vs. pro-apoptotic effects of meclofenamic acid derivatives?

- Methodological Answer :

- Mechanistic Profiling : Use transcriptomic (RNA-seq) or proteomic (LC-MS/MS) approaches to identify pathways modulated by the deuterated compound (e.g., COX-2 inhibition, NF-κB signaling).

- Dose-Response Studies : Evaluate if effects are concentration-dependent, as low doses may exhibit anti-inflammatory activity, while higher doses induce apoptosis.

- Species-Specific Variability : Replicate studies in multiple cell lines or animal models to rule out species-specific responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。